Linezolid Dimer

Descripción general

Descripción

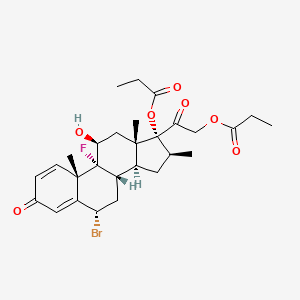

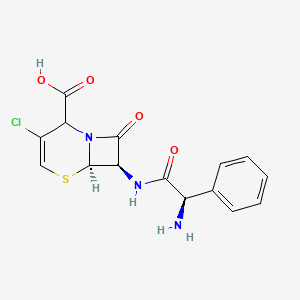

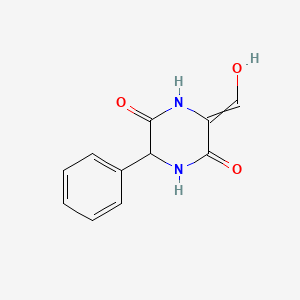

Linezolid Dimer is used in Linezolid impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Linezolid and its related formulations . It is also known by its chemical name: N,N-bis { [ [ (5S)-3- [3-Fluoro-4-morpholinophenyl]-2-oxo-5-oxazolidinyl] methyl]} acetamide .

Synthesis Analysis

Linezolid is synthesized from simple starting blocks via a convergent continuous flow sequence involving seven (7) chemical transformations . This is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .Chemical Reactions Analysis

Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis. More specifically, it binds to the 23S ribosomal RNA of the 50S subunit and, in doing so, prevents the formation of the 70S initiation complex which is essential for bacterial reproduction .Physical And Chemical Properties Analysis

Linezolid is a synthetic antibiotic which is used for the treatment of infections caused by aerobic Gram-positive bacteria . Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci .Aplicaciones Científicas De Investigación

Linezolid Resistance Mechanisms

Linezolid, an antibiotic used for treating infections caused by Gram-positive pathogens, has faced challenges due to the development of resistance. Studies have identified various mechanisms of resistance, such as target site mutations and the acquisition of resistance genes like cfr and ermB. These genes are responsible for modifications in the 23S rRNA, which is crucial for the binding of Linezolid to the ribosome, thereby conferring resistance to this antibiotic (Toh et al., 2007; Long & Vester, 2011).

Impact on Mitochondrial Protein Synthesis

Linezolid has been linked to the inhibition of mitochondrial protein synthesis, which can lead to serious side effects like optic and peripheral neuropathy, and lactic acidosis. This inhibition is a consequence of its interaction with the mitochondrial ribosome, demonstrating the importance of careful monitoring during prolonged use of Linezolid (De Vriese et al., 2006).

Restoration of Antibiotic Susceptibility

Research has shown that Linezolid can restore susceptibility to other antibiotics in certain resistant bacterial strains. For instance, Linezolid treatment in erythromycin-resistant enterococci resulted in the loss of the erm(B) gene, leading to restored erythromycin susceptibility. This highlights its potential use in combating multidrug-resistant bacterial infections (Chen et al., 2022).

Potential in Treating Drug-Resistant Tuberculosis

Linezolid has shown promise in treating multidrug-resistant tuberculosis (MDR-TB). Studies have reported its efficacy in achieving sputum culture conversion in patients with MDR-TB, although caution is advised due to potential adverse events. This indicates its potential as part of treatment regimens for highly drug-resistant tuberculosis (Sotgiu et al., 2012; Lee et al., 2012).

Variability in Serum Concentrations

Significant variability has been observed in the serum concentrations of Linezolid in critically ill patients. This variability can lead to potentially subtherapeutic or toxic levels, suggesting the need for therapeutic drug monitoring for effective dosing in such patients (Zoller et al., 2014).

Role in Treatment of Nocardia Infections

Linezolid's activity against Nocardia species and strains has led to its use in treating nocardiosis, especially in patients with underlying conditions or disseminated disease. Clinical cases have demonstrated its effectiveness in treating such infections, providing an alternative treatment option (Moylett et al., 2003).

Safety and Hazards

Linezolid Dimer should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Linezolid therapeutic drug monitoring data suggest that elderly patients with linezolid conventional 600 mg twice-daily dose might be at a high risk of overexposure, especially in the oldest old . The linezolid dosage adjustments according to therapeutic drug monitoring help reach the therapeutic concentration . The high mortality of the oldest old was not related with initial linezolid overexposure .

Mecanismo De Acción

Target of Action

Linezolid Dimer, also known as Bis-Linezolid, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

Linezolid Dimer interacts with its target by binding to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial protein synthesis . As a result, the bacterial protein synthesis is inhibited, leading to a bacteriostatic effect against both enterococci and staphylococci and bactericidal effect against most isolates of streptococci .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid Dimer is the bacterial protein synthesis pathway . By inhibiting the formation of the 70S initiation complex, Linezolid Dimer disrupts the protein synthesis process, leading to the inhibition of bacterial growth .

Pharmacokinetics

Linezolid Dimer’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are similar to those of Linezolid. It has complete oral bioavailability, high volume of distribution, sufficient tissue penetration, and unique metabolism and excretion . Dose adjustment should be considered in patients with severe renal or hepatic impairment, as these patients are more vulnerable to linezolid adverse effects and drug interactions .

Result of Action

The molecular and cellular effects of Linezolid Dimer’s action include the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect against both enterococci and staphylococci and bactericidal effect against most isolates of streptococci . This results in the inhibition of bacterial growth and the treatment of infections caused by these bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Linezolid Dimer. For instance, the horizontal transfer of resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of Linezolid resistance reservoirs . Therefore, the environment in which Linezolid Dimer is used can impact its effectiveness in treating bacterial infections .

Propiedades

IUPAC Name |

N,N-bis[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F2N5O7/c1-20(38)35(16-23-18-36(29(39)43-23)21-2-4-27(25(31)14-21)33-6-10-41-11-7-33)17-24-19-37(30(40)44-24)22-3-5-28(26(32)15-22)34-8-12-42-13-9-34/h2-5,14-15,23-24H,6-13,16-19H2,1H3/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYMHNDGSFJVMU-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C[C@H]4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F2N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730799 | |

| Record name | N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linezolid Dimer | |

CAS RN |

908143-04-4 | |

| Record name | N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.